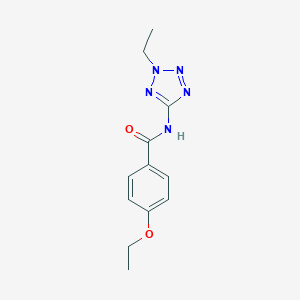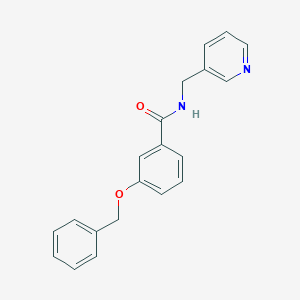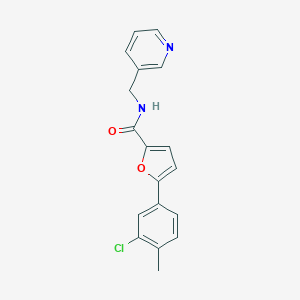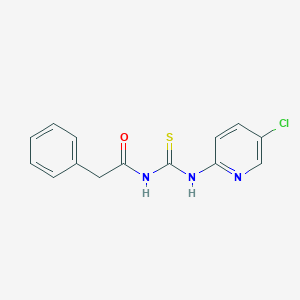
1-(Benzylsulfonyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the family of piperazines. It is commonly used in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(Benzylsulfonyl)-4-ethylpiperazine involves the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1-(Benzylsulfonyl)-4-ethylpiperazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, it has been found to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Benzylsulfonyl)-4-ethylpiperazine in lab experiments is its potential therapeutic applications. It has been found to be effective in the treatment of various diseases, making it an attractive candidate for drug development. However, one of the main limitations of using 1-(Benzylsulfonyl)-4-ethylpiperazine is its potential toxicity. Further studies are required to determine its safety profile and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(Benzylsulfonyl)-4-ethylpiperazine. One of the main directions is the development of novel therapeutic agents based on its chemical structure. Moreover, further studies are required to determine its safety profile and potential side effects. Additionally, the mechanism of action of 1-(Benzylsulfonyl)-4-ethylpiperazine needs to be further elucidated to identify potential targets for drug development.
Conclusion
In conclusion, 1-(Benzylsulfonyl)-4-ethylpiperazine is a chemical compound that exhibits potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been found to be effective in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, further studies are required to determine its safety profile and potential side effects.
Métodos De Síntesis
The synthesis of 1-(Benzylsulfonyl)-4-ethylpiperazine involves the reaction of 1-benzylsulfonyl-4-nitroethylpiperazine with sodium borohydride in the presence of acetic acid. This reaction results in the reduction of the nitro group to an amino group, leading to the formation of 1-(Benzylsulfonyl)-4-ethylpiperazine.
Aplicaciones Científicas De Investigación
1-(Benzylsulfonyl)-4-ethylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been found to be effective in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
1-(Benzylsulfonyl)-4-ethylpiperazine |
|---|---|
Fórmula molecular |
C13H20N2O2S |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
1-benzylsulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C13H20N2O2S/c1-2-14-8-10-15(11-9-14)18(16,17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Clave InChI |
HGOXVZNUEXOIJA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B239742.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)

![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B239755.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)

